

Physicochemical Properties of 1-(Anilinocarbonyl)proline: A Technical Guide

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Compound of Interest

Compound Name: 1-(Anilinocarbonyl)proline

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Introduction

1-(Anilinocarbonyl)proline is a derivative of the amino acid proline, characterized by the attachment of an anilinocarbonyl group to the proline nitrogen. This modification imparts unique structural features, influencing its chemical reactivity and potential applications.^[1] It is recognized as a versatile building block in the synthesis of more complex molecules and can function as a catalyst in various organic reactions.^[1] Understanding the physicochemical properties of this compound is fundamental for its application in chemical synthesis and drug discovery. This technical guide provides a summary of the available physicochemical data for **1-(Anilinocarbonyl)proline** and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context. Key parameters include molecular weight, lipophilicity (LogP), and ionization constant (pKa).

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for **1-(Anilinocarbonyl)proline**. It is important to note that experimentally determined values for several key properties are not readily available in the public domain.

Identifier	Value	Source
IUPAC Name	1-(Anilinocarbonyl)proline	N/A
CAS Number	827612-77-1	[1]
Chemical Formula	C12H14N2O3	[2]
Property	Value	Source
Molecular Weight	234.25 g/mol	[1]
Physical Form	Solid	[2]
LogP (Calculated)	1.20	[2]
Solubility	Soluble in DMSO	

Note: Experimental data for melting point, boiling point, and pKa for **1-(Anilinocarbonyl)proline** are not readily available in the cited sources. The provided LogP is a calculated value.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining key properties of **1-(Anilinocarbonyl)proline**.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[\[3\]](#) Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[\[3\]](#)

Methodology: Capillary Method[\[3\]](#)[\[4\]](#)

- **Sample Preparation:** A small amount of the dry, powdered **1-(Anilinocarbonyl)proline** is packed into a thin-walled capillary tube, which is sealed at one end.[\[3\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath.[\[3\]](#)
- **Heating:** The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, to ensure accurate determination.[\[3\]](#)
- **Observation:** The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This provides the melting point range.[\[3\]](#)
- **Purity Assessment:** A sharp melting point range suggests high purity, while a broad range may indicate the presence of impurities.[\[3\]](#)

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. A positive LogP value indicates higher solubility in lipids (more lipophilic), while a negative value signifies higher solubility in water (more hydrophilic).[\[5\]](#)

Methodology: Shake-Flask Method[\[5\]](#)

- **Solvent Preparation:** A solution of **1-(Anilinocarbonyl)proline** is prepared in a biphasic system of n-octanol and water.
- **Partitioning:** The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the n-octanol and water layers are clearly separated.
- **Concentration Measurement:** The concentration of **1-(Anilinocarbonyl)proline** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of **1-(Anilinocarbonyl)proline** with a known concentration is prepared in water or a suitable co-solvent.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added.
- pKa Determination: The pKa is determined from the titration curve as the pH at which half of the acidic functional groups (in this case, the carboxylic acid of the proline moiety) have been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Methodology: UV-Vis Spectrophotometry

- Solution Preparation: A series of solutions of **1-(Anilinocarbonyl)proline** are prepared in buffers of varying and known pH values.
- Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance (λ_{max}) for both the protonated and deprotonated species should be identified.
- Data Analysis: The absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is plotted against the pH.

- pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.



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Caption: Workflow for LogP determination by the shake-flask method.

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